molecular formula C5H13Cl2N3O B13615382 Pyrrolidine-3-carbohydrazidedihydrochloride

Pyrrolidine-3-carbohydrazidedihydrochloride

Cat. No.: B13615382
M. Wt: 202.08 g/mol
InChI Key: MKUZFBYOJVUQSE-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carbohydrazide dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine-3-carbohydrazide dihydrochloride typically involves the reaction of pyrrolidine-3-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Reagents: Pyrrolidine-3-carboxylic acid, hydrazine hydrate, hydrochloric acid.

    Solvents: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of pyrrolidine-3-carbohydrazide dihydrochloride may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:

    Continuous Stirring: To ensure uniform mixing of reactants.

    Temperature Control: To maintain optimal reaction conditions.

    Filtration and Drying: To isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-3-carbohydrazide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, or other polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-3-carboxylic acid derivatives, while reduction may produce pyrrolidine-3-amine derivatives.

Scientific Research Applications

Pyrrolidine-3-carbohydrazide dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of pyrrolidine-3-carbohydrazide dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carbohydrazide: Similar structure but with the carbohydrazide group at the 2-position.

    Pyrrolidine-3-carboxylic acid: The precursor to pyrrolidine-3-carbohydrazide dihydrochloride.

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

Uniqueness

Pyrrolidine-3-carbohydrazide dihydrochloride is unique due to its specific functional groups and the position of the carbohydrazide group on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are distinct from other pyrrolidine derivatives.

Properties

Molecular Formula

C5H13Cl2N3O

Molecular Weight

202.08 g/mol

IUPAC Name

pyrrolidine-3-carbohydrazide;dihydrochloride

InChI

InChI=1S/C5H11N3O.2ClH/c6-8-5(9)4-1-2-7-3-4;;/h4,7H,1-3,6H2,(H,8,9);2*1H

InChI Key

MKUZFBYOJVUQSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)NN.Cl.Cl

Origin of Product

United States

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